molecular formula C9H9IO2 B8816182 Ethanone, 2-iodo-1-(4-methoxyphenyl)- CAS No. 80336-72-7

Ethanone, 2-iodo-1-(4-methoxyphenyl)-

Cat. No. B8816182
Key on ui cas rn: 80336-72-7
M. Wt: 276.07 g/mol
InChI Key: WKOMPGVMEHWAQR-UHFFFAOYSA-N
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Patent
US04748253

Procedure details

A mixture of 2-bromo-1-(4'-methoxy-phenyl)-ethanone (22.9 g, 0.1 mol), potassium iodide (66.4 g, 0.4 mol) and acetone (200 ml) is heated at reflux for 3 h. The reaction mixture is cooled, poured into water (0.25 l) and extracted with ethyl ether (3×100 ml) The combined organic extract is washed with water and dried (Na2SO4). Evaporation of the solvent in vacuo leaves a residue which by crystallization from petroleum ether gives 2-iodo-1-(4'-methoxy-phenyl)-ethanone (22 g, 0.094 mol, yield 80%), m.p. 63°-65° C.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].[I-:13].[K+].CC(C)=O>O>[I:13][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OC
Name
Quantity
66.4 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.25 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×100 ml) The combined
EXTRACTION
Type
EXTRACTION
Details
organic extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
leaves a residue which
CUSTOM
Type
CUSTOM
Details
by crystallization from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ICC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.094 mol
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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